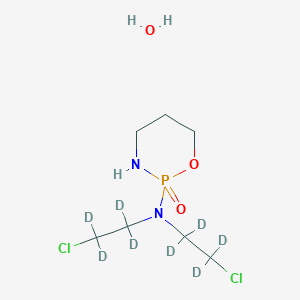

Cyclophosphamide-d8 (hydrate)

Description

Significance of Deuterated Compounds in Scientific Inquiry

Deuterated compounds, molecules in which one or more hydrogen atoms have been substituted with deuterium (B1214612), are of profound importance across various scientific disciplines. medchemexpress.comnih.gov This isotopic substitution, while seemingly minor, can lead to significant changes in the physicochemical properties of a molecule without altering its fundamental chemical reactivity. The increased mass of deuterium compared to protium (B1232500) (the common isotope of hydrogen) can influence reaction rates, a phenomenon known as the kinetic isotope effect. researchgate.net This effect is a powerful tool for elucidating reaction mechanisms.

Furthermore, the distinct nuclear magnetic resonance (NMR) properties of deuterium make deuterated compounds highly useful in NMR spectroscopy. medchemexpress.com They can be used to simplify complex spectra and provide clearer structural information. medchemexpress.com In the pharmaceutical sciences, deuteration can alter the metabolic pathways of a drug, potentially leading to improved pharmacokinetic profiles, such as increased stability and bioavailability. nih.gov This has opened new avenues for the development of drugs with enhanced therapeutic efficacy. nih.gov

Overview of Cyclophosphamide-d8 (Hydrate) as a Research Tool

Cyclophosphamide-d8 (hydrate) is the deuterium-labeled form of cyclophosphamide (B585), a widely used medication in cancer chemotherapy and for immunosuppression. medchemexpress.comdrugbank.com As a research tool, Cyclophosphamide-d8 (hydrate) primarily serves as an internal standard for the quantitative analysis of cyclophosphamide and its metabolites in biological matrices such as urine and plasma. medchemexpress.comresearchgate.net Its chemical properties are nearly identical to the parent drug, but its increased mass allows it to be distinguished by mass spectrometry. medchemexpress.com

The use of Cyclophosphamide-d8 (hydrate) as an internal standard is critical for accurate therapeutic drug monitoring and pharmacokinetic studies of cyclophosphamide. medchemexpress.com By adding a known amount of the deuterated standard to a patient sample, researchers can precisely measure the concentration of the active drug, which is essential for optimizing treatment regimens.

Furthermore, the stable isotope label in Cyclophosphamide-d8 (hydrate) makes it a valuable tool for investigating the complex metabolism of cyclophosphamide. nih.gov The drug is a prodrug that requires activation by liver enzymes to form its active metabolites. By tracing the fate of the deuterated label, researchers can gain deeper insights into the metabolic pathways and the mechanisms of action and toxicity of cyclophosphamide. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17Cl2N2O3P |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate |

InChI |

InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2/i2D2,3D2,5D2,6D2; |

InChI Key |

PWOQRKCAHTVFLB-WNWFCZIPSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1.O |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl.O |

Origin of Product |

United States |

Advanced Analytical Methodologies Utilizing Cyclophosphamide D8 Hydrate As a Stable Isotope Internal Standard

Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for the accurate quantification of analytes in complex samples. The method involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, Cyclophosphamide-d8, to the sample at the earliest stage of analysis. wikipedia.org Because the stable isotope-labeled internal standard is chemically identical to the analyte, it experiences the same physical and chemical effects during sample preparation, chromatography, and ionization. waters.comwaters.com By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, precise quantification can be achieved. wikipedia.org This method is considered a gold standard in quantitative analysis due to its ability to deliver results with high metrological standing. wikipedia.org

The use of a stable isotope-labeled internal standard like Cyclophosphamide-d8 significantly enhances the precision and accuracy of quantitative bioanalysis. annalsofrscb.ronih.gov By adding the internal standard at the beginning of the sample preparation process, any loss of the analyte during extraction, cleanup, and other handling steps is compensated for, as the internal standard will be lost at the same rate. nih.gov This ensures that the ratio of the analyte to the internal standard remains constant, leading to more accurate and reproducible results. waters.com

For instance, in the quantification of cyclophosphamide (B585) in human plasma, the use of Cyclophosphamide-d8 as an internal standard has been shown to improve the accuracy of the method by minimizing the matrix effect. annalsofrscb.ro SID-MS can decrease the uncertainty of measurement results significantly, in some cases from 5% down to 1%. wikipedia.org The high specificity of mass spectrometry, combined with the principles of isotope dilution, allows for the confident identification and quantification of the target analyte, even at low concentrations. nih.govnih.gov

Biological samples such as plasma, urine, and whole blood are inherently complex matrices containing numerous endogenous compounds that can interfere with the analysis. waters.com These interferences, collectively known as matrix effects, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. waters.comchromatographyonline.com One of the most significant advantages of using a stable isotope-labeled internal standard like Cyclophosphamide-d8 is its ability to effectively mitigate these matrix effects. waters.comannalsofrscb.ro

Since the deuterated internal standard co-elutes with the native cyclophosphamide and has nearly identical physicochemical properties, it is affected by matrix interferences in the same way as the analyte. waters.combris.ac.uk This co-elution ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard. bris.ac.uk As a result, the ratio of their signals remains unaffected, allowing for accurate quantification despite the presence of matrix effects. waters.com The use of a stable isotope-labeled internal standard is widely recognized as the most effective strategy for compensating for matrix effects in LC-MS/MS-based bioanalysis. waters.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique for the quantification of drugs like cyclophosphamide in biological fluids due to its high sensitivity and selectivity. waters.comfrontiersin.orgnih.gov The use of Cyclophosphamide-d8 as an internal standard is integral to many of these LC-MS/MS methods.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster and more efficient separations compared to conventional HPLC. annalsofrscb.ro When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a highly sensitive and high-throughput analytical platform. frontiersin.orgnih.gov Several UPLC-MS/MS methods have been developed and validated for the quantification of cyclophosphamide in various biological matrices, frequently employing a deuterated internal standard. annalsofrscb.rofrontiersin.orgnih.govannalsofrscb.ro

In one such method for the determination of cyclophosphamide in human plasma, Cyclophosphamide-d8 was used as the internal standard. annalsofrscb.roannalsofrscb.ro The chromatographic separation was achieved on a C18 column with a gradient elution, and quantification was performed using multiple reaction monitoring (MRM) in positive ion mode. annalsofrscb.roannalsofrscb.ro The MRM transitions for cyclophosphamide and Cyclophosphamide-d8 were m/z 262.90 → 141.60 and m/z 270.90 → 148.60, respectively. annalsofrscb.roannalsofrscb.ro These methods are validated according to regulatory guidelines, such as those from the FDA, to ensure they meet standards for selectivity, linearity, accuracy, precision, and stability. frontiersin.orgnih.gov

Below is a table summarizing the parameters of a validated UPLC-MS/MS method for cyclophosphamide quantification.

| Parameter | Value | Reference |

| Linearity Range | 20–15,000 ng/mL | annalsofrscb.ro |

| Lower Limit of Detection (LLOD) | 20 ng/mL | annalsofrscb.ro |

| Within-run Precision (%CV) | 2.78 to 11.13% | annalsofrscb.ro |

| Between-run Precision (%CV) | 2.82 to 10.70% | annalsofrscb.ro |

| Mean Recovery | 100.1-101% | annalsofrscb.ro |

Another study developed a UPLC-MS/MS method for the simultaneous quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide (B600793), in dried blood spots using 4-hydroxycyclophosphamide-d4 as the internal standard. ui.ac.id This method demonstrated linearity in the range of 10–40,000 ng/mL for cyclophosphamide, with a lower limit of quantification (LLOQ) of 10 ng/mL. ui.ac.id

High-Performance Liquid Chromatography (HPLC) coupled with electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a robust and widely used technique for the quantitative analysis of cyclophosphamide. nih.govwalshmedicalmedia.com ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like cyclophosphamide. nih.gov The use of an isotopically labeled internal standard is crucial in these methods to ensure accuracy. nih.gov

A method for the simultaneous determination of cyclophosphamide and 4-hydroxycyclophosphamide in human plasma utilized an isotopically labeled internal standard to achieve a fast, robust, and sensitive assay. nih.gov The sample preparation involved protein precipitation, and the chromatographic separation was performed on a C18 column. nih.gov This method had a lower limit of quantification of 200 ng/mL and a linear dynamic range up to 40,000 ng/mL for cyclophosphamide. nih.gov Accuracies and precisions were within acceptable limits as per bioanalytical method validation guidelines. nih.gov

The following table presents key parameters from a representative HPLC-ESI-MS/MS method.

| Parameter | Cyclophosphamide | 4-hydroxycyclophosphamide | Reference |

| Sample Volume | 100 µL | 100 µL | nih.gov |

| Lower Limit of Quantification (LLQ) | 200 ng/mL | 50 ng/mL | nih.gov |

| Linear Dynamic Range | 200 - 40,000 ng/mL | 50 - 5,000 ng/mL | nih.gov |

| Precision (%RSD) | < 15% | < 15% | nih.gov |

| Accuracy | within ±15% | within ±15% | nih.gov |

To improve throughput and reduce manual labor, online extraction techniques can be integrated into LC-MS/MS workflows. benthamopen.comualg.pt These automated methods streamline the sample preparation process, which is often a bottleneck in bioanalysis. ualg.ptwaters.com Techniques like online solid-phase extraction (SPE) and microextraction by packed sorbent (MEPS) have been successfully applied to the analysis of cyclophosphamide. nih.govbenthamopen.comnih.govresearchgate.net

One study reported an online SPE-LC-MS/MS method for the simultaneous determination of cyclophosphamide and its metabolite carboxyethylphosphoramide mustard in human plasma. nih.gov In this method, diluted plasma was directly injected onto an extraction column. nih.gov After a washing step to remove matrix components, the retained analytes were transferred to the analytical column for separation and subsequent detection by MS/MS. nih.gov This online extraction method demonstrated good recoveries of 76% for cyclophosphamide. nih.gov The automation of sample preparation not only increases efficiency but also enhances reproducibility by minimizing manual errors. waters.comyoutube.com

Another innovative online technique is microextraction by packed sorbent (MEPS), which is a miniaturized form of SPE. benthamopen.comresearchgate.net A MEPS-LC-MS/MS method was developed for the rapid analysis of cyclophosphamide in small volumes of whole blood (20 μL). benthamopen.comresearchgate.net This method significantly reduced sample handling time and cost, making it suitable for preclinical studies and potentially for therapeutic drug monitoring. benthamopen.com

The following table summarizes the performance of an online MEPS-LC-MS/MS method for cyclophosphamide.

| Parameter | Value | Reference |

| Sample Volume | 20 µL whole blood | benthamopen.com |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | benthamopen.com |

| Linearity Range | 0.1 - 100 µg/mL | benthamopen.com |

| Within-day Precision (%CV) | 2.0 - 7.0% | benthamopen.com |

| Between-day Precision (%CV) | 4.0 - 6.0% | benthamopen.com |

| Accuracy | 107 - 110% | benthamopen.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, cyclophosphamide, in its native form, exhibits poor chromatographic behavior. To overcome this, a derivatization step is essential to increase its volatility and thermal stability, making it amenable to GC-MS analysis. ijomeh.eu

A common and effective derivatization agent for cyclophosphamide is trifluoroacetic anhydride (B1165640) (TFAA). ijomeh.eu This reagent reacts with the cyclophosphamide molecule to form a more volatile trifluoroacetyl derivative. The use of Cyclophosphamide-d8 as an internal standard, which undergoes the same derivatization process, is critical to correct for any variability in the derivatization reaction and during the GC-MS analysis. nih.gov

In a typical GC-MS method, the derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In this mode, only specific mass-to-charge ratio (m/z) ions characteristic of the derivatized cyclophosphamide and its deuterated internal standard are monitored. ijomeh.eu

For the trifluoroacetic anhydride derivative of cyclophosphamide (TFA-CP), characteristic quantifier and qualifier ions are selected for detection. For instance, a quantifier ion of m/z 307 and qualifier ions of m/z 212, 150, and 136 have been reported. ijomeh.eu The corresponding ions for the deuterated internal standard will have a higher mass, reflecting the presence of the deuterium (B1214612) atoms. By comparing the peak area ratio of the analyte to the internal standard, a precise quantification can be achieved.

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | ijomeh.eu |

| Internal Standard | Cyclophosphamide-d8 (hydrate) | nih.gov |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) | ijomeh.eu |

| Ionization Mode | Electron Capture Chemical Ionization or Electron Impact | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | ijomeh.eu |

| Quantifier Ion for TFA-CP | m/z 307 | ijomeh.eu |

| Qualifier Ions for TFA-CP | m/z 212, 150, 136 | ijomeh.eu |

Other Chromatographic and Spectrometric Techniques in Conjunction with Deuterated Standards

Beyond GC-MS, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of cyclophosphamide and its metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization in many cases. nih.govnih.gov Ultra-performance liquid chromatography (UPLC), a high-pressure version of HPLC, offers even faster analysis times and improved resolution. frontiersin.orgnih.gov

In LC-MS/MS methods, Cyclophosphamide-d8 or other deuterated analogs like Cyclophosphamide-d4 are extensively used as internal standards. nih.govnih.govfrontiersin.orgnih.gov The sample, typically plasma or urine, undergoes a sample preparation step such as protein precipitation or solid-phase extraction to remove interferences. nih.govualg.pt The extract is then injected into the LC system.

The chromatographic separation is often achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govfrontiersin.org After separation, the eluent is introduced into the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode. This highly selective detection method involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

For example, a UPLC-MS/MS method for the simultaneous quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, in plasma might use Cyclophosphamide-d4 as an internal standard. frontiersin.org The MRM transitions for cyclophosphamide could be m/z 260.7 > 140.0, while the transition for the deuterated internal standard would be shifted to a higher mass. frontiersin.org The use of a deuterated internal standard is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix. oup.com

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | nih.govfrontiersin.org |

| Internal Standard | Cyclophosphamide-d8 (hydrate), Cyclophosphamide-d4 | nih.govfrontiersin.orgnih.gov |

| Sample Matrix | Plasma, Urine | nih.govnih.gov |

| Chromatographic Column | C18 (e.g., Waters Acquity UPLC BEH C18, Zorbax Extend C18) | nih.govfrontiersin.org |

| Mobile Phase | Gradient of aqueous solution (e.g., 0.01% formic acid or 1mM ammonium hydroxide) and organic solvent (e.g., methanol (B129727) or acetonitrile) | nih.govfrontiersin.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | frontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govfrontiersin.org |

| Example MRM Transition (CP) | m/z 260.7 > 140.0 | frontiersin.org |

| Example MRM Transition (4-OHCP-SCZ derivative) | m/z 333.7 > 221.0 | frontiersin.org |

| Example MRM Transition (4-OHCP-d4-SCZ derivative) | m/z 337.7 > 225.1 | frontiersin.org |

Mechanistic Investigations and Metabolic Pathway Elucidation Using Deuterated Cyclophosphamide Analogs

Elucidation of Cytochrome P450-Mediated Metabolic Activation Pathways

The conversion of cyclophosphamide (B585), a prodrug, into its active form is a critical process mediated by hepatic cytochrome P450 (CYP) enzymes. pharmgkb.orgnih.gov The primary and rate-limiting step is the oxidation at the C-4 position of the oxazaphosphorine ring, which yields 4-hydroxycyclophosphamide (B600793). pharmgkb.orgontosight.aisci-hub.se This active metabolite exists in equilibrium with its tautomer, aldophosphamide. pharmgkb.org

Studies using deuterated cyclophosphamide analogs have been crucial in identifying the specific CYP isozymes responsible for this bioactivation. The main enzymes involved are CYP2B6, CYP2C19, and CYP3A4, with minor contributions from others. pharmgkb.orgsci-hub.se For instance, research has shown that while several CYPs can catalyze this reaction, CYP2B6 is a key enzyme in cyclophosphamide metabolism. ontosight.ainih.govreactome.org The use of deuterium-labeled cyclophosphamide allows for "metabolic switching" experiments. By placing deuterium (B1214612) at sites of undesired metabolism, such as the chloroethyl side chains, that pathway can be slowed, thereby favoring the therapeutically important C-4 oxidation. duke.eduresearchgate.net For example, when deuterium-labeled cyclophosphamide was incubated with human CYP3A4, the fraction of products from the desired C-4 oxidation increased from 73% to 89%. duke.eduresearchgate.net

Advanced Studies in Drug Metabolism and Disposition

The use of stable isotopes like deuterium is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research, offering a precise lens through which to view a drug's journey in the body. nih.gov

Tracing the Metabolic Fate of Cyclophosphamide and its Metabolites in Biological Systems

Deuterium-labeled cyclophosphamide, such as d4, d6, and d8 analogs, serves as an invaluable tracer to monitor the drug's metabolic fate. nih.govnih.govcdc.gov When administered, these labeled compounds can be distinguished from their naturally occurring counterparts by mass spectrometry. nih.govnih.govtandfonline.com This allows for the precise quantification of the parent drug and its various metabolites—such as 4-ketocyclophosphamide, carboxyphosphamide, and the ultimate DNA-alkylating agent, phosphoramide (B1221513) mustard—in biological fluids like plasma and urine. nih.govnih.gov This methodology has been fundamental in mapping the complex pathways of cyclophosphamide, including its activation, deactivation, and the formation of toxic byproducts like acrolein. pharmgkb.org Deuterium metabolic imaging (DMI) is an emerging technique that allows for the non-invasive, three-dimensional observation of a deuterated substrate's metabolic fate, offering potential for investigating metabolic processes in healthy and diseased states. escholarship.orgnih.gov

Impact of Deuteration on Drug Biotransformation and Pharmacokinetic Profiles

Substituting hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can slow down reactions where this bond is broken—a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This can significantly alter a drug's biotransformation and pharmacokinetic profile. nih.govmedchemexpress.com For cyclophosphamide, deuteration can redirect metabolic pathways. nih.gov For example, deuterating the chloroethyl side chains disfavors the N-dechloroethylation pathway, which is catalyzed mainly by CYP3A4 and produces the neurotoxic byproduct chloroacetaldehyde. pharmgkb.orgduke.eduresearchgate.net This "metabolic switching" can increase the formation of the therapeutically active 4-hydroxycyclophosphamide. duke.eduresearchgate.net Studies have shown that genetic variations in enzymes like CYP2B6 can lead to significant differences in cyclophosphamide clearance and half-life among patients, and deuteration can modulate these effects. nih.gov The ability of deuteration to alter clearance and metabolic pathways may offer advantages over non-deuterated forms by potentially reducing toxicity. nih.gov

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a powerful tool for understanding the intricate details of chemical and enzymatic reactions.

Probing Reaction Mechanisms and Transition States

The magnitude of the KIE provides valuable information about the geometry of the transition state—the high-energy, unstable arrangement of atoms that exists for a moment as reactants are converted into products. epfl.ch By measuring the KIE, scientists can infer the extent to which a C-H bond is broken in this fleeting state. For cyclophosphamide, KIE studies have been instrumental in exploring its P450-dependent oxidative pathways. duke.eduresearchgate.net These investigations help to build a more complete picture of the enzyme's active site and the mechanism by which it catalyzes the critical C-4 hydroxylation, leading to the drug's activation. ontosight.aiduke.edu

DNA Adductomics and DNA Damage Assessment

The cytotoxic effects of cyclophosphamide are primarily mediated through its interaction with DNA. The use of deuterated cyclophosphamide facilitates detailed investigations into the formation of DNA adducts and the resulting DNA damage.

Profiling Cyclophosphamide-Derived DNA Adducts in vitro

In vitro studies are crucial for identifying the specific types of DNA adducts formed by the active metabolites of cyclophosphamide. The primary active metabolite, phosphoramide mustard, is an alkylating agent that covalently binds to DNA. patsnap.comnih.gov The most common site of alkylation is the N7 position of guanine (B1146940) bases. patsnap.comdrugbank.com This initial reaction can lead to the formation of several types of adducts.

A highly sensitive assay has been developed to quantify specific cyclophosphamide-induced DNA crosslinks, which can be adapted for in vitro profiling. nih.gov These studies allow for the characterization of both mono-adducts, where a single molecule of phosphoramide mustard binds to a guanine base, and the more complex and cytotoxic di-adducts. nih.gov The latter form interstrand cross-links (ICLs), connecting the two strands of the DNA double helix. nih.gov

Table 1: Key Cyclophosphamide-Derived DNA Adducts

| Adduct Type | Description | Site of Alkylation | Significance |

| N7-guanine monoadduct | A single phosphoramide mustard molecule bound to a guanine base. | N7 position of Guanine | Precursor to cross-links, can lead to DNA strand breaks. |

| N7-guanine-N7-guanine diadduct (G-NOR-G) | An interstrand cross-link connecting two guanine bases on opposite DNA strands. | N7 position of Guanine | Highly cytotoxic, blocks DNA replication and transcription. nih.gov |

Investigation of DNA Alkylation Mechanisms and Cross-Linking

The mechanism of DNA damage by cyclophosphamide involves a cascade of events following its metabolic activation. nih.gov The generated phosphoramide mustard functions as a bifunctional alkylating agent, meaning it has two reactive sites capable of forming covalent bonds. patsnap.com

The process begins with the attachment of an alkyl group to a DNA base, primarily guanine. drugbank.comyoutube.com This initial event can lead to DNA fragmentation by repair enzymes attempting to replace the alkylated base. drugbank.com More critically, the bifunctional nature of phosphoramide mustard allows it to react with a second guanine base, resulting in the formation of cross-links. nih.govyoutube.com These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite strands). nih.gov

Interstrand cross-links are particularly detrimental to rapidly dividing cells. drugbank.comnih.gov They physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription. drugbank.comyoutube.com This blockage of critical cellular machinery ultimately triggers programmed cell death (apoptosis). nih.govyoutube.com Studies have also identified the formation of DNA-protein cross-links, which further contribute to the drug's cytotoxicity. nih.gov While less abundant than monoadducts, interstrand cross-links are considered the most physiologically relevant lesions due to their high cytotoxicity. nih.gov

Investigation of Specific Biochemical Interactions and Cellular Pathways

Deuterated cyclophosphamide is instrumental in dissecting the drug's interactions with enzymes and its influence on cellular signaling pathways, including metabolism and apoptosis.

Impact on Enzyme Activity and Inhibition Mechanisms

Cyclophosphamide is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effects. patsnap.comnih.gov This activation is primarily carried out in the liver by the cytochrome P450 (CYP) family of enzymes. patsnap.comdrugbank.com Specifically, CYP2B6 has been identified as the isoform with the highest activity in converting cyclophosphamide to 4-hydroxycyclophosphamide. patsnap.comdrugbank.com This intermediate then spontaneously converts to aldophosphamide, which in turn decomposes into the two key metabolites: the cytotoxic phosphoramide mustard and the urotoxic acrolein. patsnap.comnih.gov

Interestingly, cyclophosphamide can influence its own metabolism through a process known as auto-induction. nih.gov Repeated administration can lead to an increase in the rate of its own clearance, which is thought to be due to the induction of the enzymes responsible for its activation. nih.gov One study proposed a model where cyclophosphamide increases the production rate of the enzymes involved in its metabolism, with an estimated enzyme turn-over half-life of 24 hours. nih.gov There is also evidence to suggest that cyclophosphamide or its metabolites may inhibit other enzymes, such as aldehyde dehydrogenase-1, which could affect the elimination of its metabolites. nih.gov

Table 2: Enzymes Involved in Cyclophosphamide Metabolism

| Enzyme Family | Specific Isoforms | Role |

| Cytochrome P450 (CYP) | CYP2B6, CYP2A6, CYP3A4, CYP3A5, CYP2C9, CYP2C18, CYP2C19 | Activation of cyclophosphamide to 4-hydroxycyclophosphamide. patsnap.comdrugbank.com |

| Aldehyde Dehydrogenase (ALDH) | ALDH1 | Potential for inhibition by cyclophosphamide, affecting metabolite elimination. nih.gov |

Metabolic Flux Analysis using Stable Isotope Tracers

Metabolic flux analysis using stable isotope tracers like Cyclophosphamide-d8 is a powerful technique to map the flow of atoms through metabolic networks. nih.govnih.gov By introducing the deuterium-labeled drug into a biological system, researchers can trace its path and the fate of its various metabolites in real-time. nih.gov This approach allows for a dynamic and quantitative assessment of how cyclophosphamide is absorbed, distributed, metabolized, and eliminated.

This methodology is particularly valuable for understanding how metabolic pathways are altered in response to the drug. nih.gov For example, tracing the labeled carbon, nitrogen, and hydrogen atoms from Cyclophosphamide-d8 can reveal which downstream metabolic pathways are impacted by the drug or its metabolites. nih.gov Such studies provide a more detailed and physiologically relevant picture of the drug's systemic effects compared to static measurements, capturing the complex interplay between different organs and tissues. nih.govnih.gov

Elucidation of Mechanisms of Cellular Response and Apoptosis

Cyclophosphamide's efficacy as an anticancer agent stems from its ability to induce apoptosis, or programmed cell death, in rapidly proliferating cells. patsnap.comyoutube.com The extensive DNA damage caused by its active metabolite, phosphoramide mustard, serves as a primary trigger for this process. drugbank.com

Studies have shown that treatment with activated forms of cyclophosphamide leads to classic hallmarks of apoptosis, including plasma membrane blebbing, DNA fragmentation, and the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate for caspases 3 and 7. nih.gov The activation of caspase-9 has been identified as a key upstream event, indicating the involvement of the mitochondrial (or intrinsic) pathway of apoptosis. nih.gov

The balance of pro- and anti-apoptotic proteins within the cell can significantly influence its sensitivity to cyclophosphamide. For instance, overexpression of the pro-apoptotic factor Bax enhances caspase-9 activation and drug-induced cytotoxicity. nih.gov Conversely, overexpression of the anti-apoptotic factor Bcl-2 can block caspase-9 activation and protect cells from the cytotoxic effects of the drug. nih.gov In addition to inducing apoptosis, cyclophosphamide can also cause cell cycle arrest, for example, at the S-phase or G2/M transition, preventing damaged cells from continuing to divide. youtube.comnih.gov The drug's metabolites can also induce oxidative stress and deplete intracellular glutathione, further contributing to the induction of apoptosis. nih.gov

Preclinical Research Applications of Cyclophosphamide D8 Hydrate

Application in in vitro Cell Culture Models for Mechanistic Research

In vitro cell culture models are fundamental to understanding the molecular mechanisms of drug action. Cyclophosphamide-d8 (hydrate) is utilized in these systems to dissect cellular processes and molecular interactions.

Studies on Cellular Processes and DNA Integrity

As an alkylating agent, a primary mechanism of action of cyclophosphamide (B585), and by extension its deuterated analogue, involves the disruption of DNA integrity. medchemexpress.commedchemexpress.com The active metabolites of cyclophosphamide form cross-links within and between DNA strands, particularly at the guanine (B1146940) N-7 position. nih.gov This damage inhibits DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis. nih.govyoutube.com

In vitro studies using cell lines such as human glioblastoma cells (U87-MG and T98G) and murine macrophage cell lines (Raw 264.7) have been instrumental in elucidating these processes. nih.govnih.gov Research has shown that cyclophosphamide treatment can trigger the endoplasmic reticulum (ER) stress pathway, evidenced by increased expression of proteins like GRP78, ATF6, PERK, IRE1α, and eIF2α. nih.gov This ER stress is linked to the induction of apoptosis. nih.gov Furthermore, studies have demonstrated that cyclophosphamide can induce ferroptosis, a form of iron-dependent cell death, characterized by the accumulation of intracellular iron and reactive oxygen species (ROS). frontiersin.org

The use of Cyclophosphamide-d8 (hydrate) in such studies allows for precise tracing and quantification of the compound and its metabolites within the cellular environment, aiding in a more detailed understanding of its impact on these cellular pathways.

Exploration of Compound Interactions at the Molecular Level

The study of how Cyclophosphamide-d8 (hydrate) interacts with other molecules at a subcellular level is crucial for understanding its complete mechanism of action. As a derivative of a nitrogen mustard, its primary molecular interaction is with DNA, leading to alkylation. medchemexpress.com However, its metabolites are also known to interact with other cellular components.

For instance, acrolein, a byproduct of cyclophosphamide metabolism, is known to be a reactive aldehyde and can interact with various cellular proteins and other macromolecules, contributing to cellular toxicity. nih.gov By using the deuterated form, researchers can more accurately track the metabolic fate of the parent compound and distinguish its effects from those of its various metabolites. This is particularly important in studies investigating potential drug-drug interactions or when exploring the synergistic or antagonistic effects of co-administered therapeutic agents.

Utilization in in vivo Animal Models for Pharmacological and Mechanistic Investigations

Animal models provide a more complex biological system to study the effects of Cyclophosphamide-d8 (hydrate) on a whole organism.

Understanding Drug Action and Distribution in Organismal Systems

The primary advantage of using a deuterated compound like Cyclophosphamide-d8 (hydrate) in in vivo studies is the ability to trace its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted. medchemexpress.com The difference in mass between deuterium (B1214612) and hydrogen allows for the use of techniques like mass spectrometry to differentiate the deuterated drug from its non-deuterated counterpart and their respective metabolites.

This is critical for understanding how factors such as liver metabolism, primarily by cytochrome P-450 enzymes, influence the activation of cyclophosphamide to its pharmacologically active forms, such as phosphoramide (B1221513) mustard. nih.gov Studies in animal models can reveal the tissue-specific distribution of the drug and its metabolites, providing insights into both its therapeutic efficacy and potential toxicities in different organs.

Research into Immunomodulatory Effects

Cyclophosphamide is a potent immunosuppressant, a property that is harnessed in the treatment of autoimmune diseases and to prevent organ transplant rejection. medchemexpress.comnih.gov It exerts these effects by targeting rapidly dividing immune cells. youtube.com

Animal models are essential for studying these immunomodulatory effects. Research has shown that administration of cyclophosphamide can significantly alter the immune profile in tumor-bearing mice. medchemexpress.com By using Cyclophosphamide-d8 (hydrate), researchers can meticulously track the compound's impact on various immune cell populations, such as T-cells and B-cells, and investigate the molecular pathways involved in its immunosuppressive action.

Development of Research Tools and Probes for Targeted Biomedical Investigations

The unique properties of Cyclophosphamide-d8 (hydrate) make it an invaluable tool for specialized biomedical research. medchemexpress.com Its primary application in this context is as a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays. medchemexpress.com This allows for the precise and accurate quantification of cyclophosphamide and its metabolites in biological samples such as plasma, urine, and tissue homogenates.

This quantitative capability is fundamental for a wide range of research applications, including:

Pharmacokinetic and toxicokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of cyclophosphamide.

Drug-drug interaction studies: To investigate how co-administered drugs may affect the metabolism and clearance of cyclophosphamide.

By providing a reliable method for quantification, Cyclophosphamide-d8 (hydrate) serves as a critical research probe, enabling a deeper and more precise understanding of the pharmacology of this important therapeutic agent.

Future Directions and Emerging Research Avenues for Cyclophosphamide D8 Hydrate

Integration with Advanced Omics Technologies for Systems-Level Understanding

The precise quantification of xenobiotics is fundamental to all "omics" disciplines, including proteomics, metabolomics, and transcriptomics. The use of stable isotope-labeled internal standards, such as Cyclophosphamide-d8 (hydrate), is critical for achieving the accuracy required for these sensitive analyses. clearsynth.com

Future research will likely see a deeper integration of Cyclophosphamide-d8 (hydrate) in metabolomics studies aimed at elucidating the system-wide effects of cyclophosphamide (B585). By enabling highly accurate and precise measurements, this labeled standard can help researchers to:

Map Metabolic Pathways: Accurately trace the biotransformation of cyclophosphamide into its active metabolites, such as phosphoramide (B1221513) mustard, and inactive byproducts like acrolein. nih.gov Understanding the flux through these pathways is key to comprehending both the therapeutic efficacy and the toxicity profile of the drug.

Identify Off-Target Effects: High-precision quantification allows for the detection of subtle changes in endogenous metabolite concentrations following drug administration. This can reveal previously unknown off-target effects and provide a more comprehensive picture of the drug's impact on cellular networks.

Personalize Medicine: Correlating drug and metabolite levels, measured accurately using Cyclophosphamide-d8, with proteomic and genomic data can help identify biomarkers that predict patient response and susceptibility to adverse effects. This is crucial, as the enzymatic conversion of cyclophosphamide by cytochrome P450 enzymes can vary significantly between individuals and species. medchemexpress.com

Computational Modeling and Simulation for Predictive Research

Computational modeling is an increasingly powerful tool in pharmacology for predicting a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. The quality of these models, however, is entirely dependent on the quality of the data used to build and validate them.

Cyclophosphamide-d8 (hydrate) is poised to play a significant role in advancing predictive research for cyclophosphamide.

Refining PK/PD Models: By providing highly accurate concentration-time data from in vivo and in vitro experiments, Cyclophosphamide-d8 (hydrate) can be used to construct more robust and predictive PK/PD models. These models can simulate how factors like genetic polymorphisms in metabolic enzymes affect drug disposition and response.

Investigating the Kinetic Isotope Effect: The substitution of hydrogen with deuterium (B1214612) can slightly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. Computational models can be used to predict the impact of deuteration on cyclophosphamide's metabolism. Comparing these simulations with experimental data obtained using Cyclophosphamide-d8 can provide invaluable insights into the rate-limiting steps of its bioactivation and detoxification, processes known to be mediated by hepatic enzymes. nih.gov

Development of Novel Isotope-Labeled Probes for Advanced Biomedical Research

The current use of Cyclophosphamide-d8 (hydrate) as an internal standard for quantification represents just the beginning of its potential as a research probe. clearsynth.com The development of new, more complex isotope-labeled versions of cyclophosphamide will open up new avenues for biomedical investigation.

Future directions may include:

Multi-Isotope Labeling: Synthesizing cyclophosphamide with a combination of stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) would allow researchers to conduct sophisticated metabolic flux analyses. This would enable the simultaneous tracing of different parts of the molecule, revealing in unprecedented detail how it is processed by cells and how it interacts with biological macromolecules like DNA.

Probes for Imaging: While technically challenging, the development of isotope-labeled probes suitable for advanced imaging techniques like magnetic resonance spectroscopy (MRS) or positron emission tomography (PET) could allow for the non-invasive, real-time tracking of cyclophosphamide and its metabolites within a living organism. This would provide a dynamic view of drug distribution and target engagement.

The foundation for this work is the established role of deuterated compounds as tracers in drug development, which can significantly affect the pharmacokinetic and metabolic profiles of pharmaceuticals. medchemexpress.commedchemexpress.com

Expanding the Scope of Mechanistic Research to Uncover New Biological Insights

A detailed understanding of a drug's mechanism of action is crucial for its optimal use. Cyclophosphamide exerts its effects by being metabolized into active alkylating agents that form cross-links within DNA, ultimately leading to apoptosis or cell death. nih.govxiahepublishing.com However, many aspects of its complex biological activity, including its immunomodulatory effects, are not fully understood. nih.gov

Cyclophosphamide-d8 (hydrate) can serve as a powerful tool to dissect these mechanisms further:

Clarifying Metabolic Activation and Detoxification: By using Cyclophosphamide-d8 as a tracer, researchers can precisely follow the metabolic fate of the parent compound. This can help to definitively identify the enzymes and pathways responsible for generating not only the primary active metabolite, phosphoramide mustard, but also the metabolite responsible for toxicity, acrolein. nih.gov

Investigating Drug-Target Interactions: The stability of the deuterium label allows for the isolation and identification of drug-DNA and drug-protein adducts from complex biological matrices. Analyzing these adducts with mass spectrometry can provide a detailed map of the drug's binding sites, helping to explain its cytotoxic and immunomodulatory effects.

Elucidating Mechanisms of Toxicity: The cytotoxic effects of cyclophosphamide extend to healthy, rapidly dividing cells, including those in the gonads, which can lead to impaired fertility. xiahepublishing.comresearchgate.net By tracing the accumulation of cyclophosphamide and its metabolites in specific tissues using Cyclophosphamide-d8, researchers can better understand the mechanisms underlying this tissue-specific toxicity.

Q & A

Q. How does the deuterium labeling in Cyclophosphamide-d8 hydrate enhance metabolic tracking accuracy in pharmacokinetic studies?

Cyclophosphamide-d8 hydrate's deuterium substitution at eight positions reduces metabolic scrambling and improves isotopic tracing fidelity in mass spectrometry. Researchers should use high-resolution LC-MS/MS with selected reaction monitoring (SRM) to differentiate deuterated metabolites from endogenous compounds. Optimize ionization parameters (e.g., ESI voltage) to minimize in-source fragmentation, which can obscure isotopic patterns .

Q. What solvent systems are recommended for preparing Cyclophosphamide-d8 hydrate solutions to maintain stability during cellular assays?

Use phosphate-buffered saline (PBS, pH 7.4) or isotonic saline for short-term experiments (<24 hours). For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO, ensuring water content remains <0.1% to prevent hydrolysis. Stability should be verified via HPLC-UV at 200 nm, monitoring for 4-hydroxycyclophosphamide degradation peaks .

Q. How can researchers validate the intracellular concentration of Cyclophosphamide-d8 hydrate in in vitro models?

Employ a dual-method approach:

- Quantitative NMR (qNMR): Use deuterated internal standards (e.g., DMSO-d6) to calibrate intracellular extracts.

- LC-MS/MS: Spike samples with non-deuterated cyclophosphamide as an internal control to correct for matrix effects. Validate concordance between methods to ensure accuracy .

Advanced Research Questions

Q. How do interspecies differences in hepatic CYP450 isoforms affect the metabolic profiling of Cyclophosphamide-d8 hydrate?

Human liver microsomes (HLMs) predominantly activate Cyclophosphamide-d8 via CYP2B6 and CYP3A4, whereas murine models rely on CYP2C29. Design cross-species studies using isoform-specific inhibitors (e.g., thioTEPA for CYP2B6) and recombinant CYP450 enzymes. Compare metabolite ratios (e.g., 4-hydroxycyclophosphamide-d8 vs. carboxyphosphamide-d8) to identify conserved pathways .

Q. What experimental strategies mitigate matrix interference when quantifying Cyclophosphamide-d8 hydrate in lipid-rich tissues (e.g., brain)?

Use hybrid solid-phase extraction (SPE) with C18 and hydrophilic-lipophilic balance (HLB) cartridges to remove phospholipids. For MS detection, employ a differential mobility spectrometry (DMS) interface to separate isobaric interferences. Validate recovery rates (>85%) using deuterated analogs of structurally similar lipids .

Q. How can researchers resolve contradictory data on Cyclophosphamide-d8 hydrate’s impact on the PI3K/Akt/mTOR pathway in drug-resistant cancers?

Discrepancies often arise from differential expression of phosphatase regulators (e.g., PTEN). Use CRISPR-Cas9 knockout models to isolate pathway-specific effects. Combine phosphoproteomics (e.g., reverse-phase protein arrays) with single-cell RNA sequencing to map signaling heterogeneity. Normalize data to baseline Akt phosphorylation in untreated controls .

Q. What methodological considerations are critical for isotope dilution assays in quantifying Cyclophosphamide-d8 hydrate’s DNA adducts?

Synthesize deuterated DNA adduct standards (e.g., phosphoramide mustard-guanine-d8) to account for extraction losses. Use enzymatic digestion (e.g., DNase I/alkaline phosphatase) followed by SPE purification. Employ a stable isotope-labeled internal standard (SIL-IS) with a mass shift ≥4 Da to avoid overlap with endogenous adducts .

Experimental Design and Data Analysis

Q. How should researchers design dose-escalation studies for Cyclophosphamide-d8 hydrate in xenograft models to balance efficacy and toxicity?

Use a modified Fibonacci sequence with starting doses based on allometric scaling (e.g., 1/10th of the murine LD50). Monitor myelosuppression via weekly CBCs and validate toxicity thresholds using pharmacokinetic-pharmacodynamic (PK-PD) modeling. Adjust dosing intervals based on nadir neutrophil counts (<500/μL requires protocol suspension) .

Q. What statistical approaches reconcile discrepancies in Cyclophosphamide-d8 hydrate’s bioactivation rates between 2D cell cultures and 3D organoids?

Apply mixed-effects modeling to account for organoid heterogeneity in CYP450 expression. Use spatial metabolomics (MALDI-TOF imaging) to map metabolite gradients in 3D structures. Compare area-under-the-curve (AUC) ratios of parent drug vs. metabolites across models, normalized to cellular viability .

Q. How can researchers optimize cryopreservation protocols for Cyclophosphamide-d8 hydrate-treated primary lymphocytes to minimize artifact formation?

Freeze cells in RPMI-1640 with 10% DMSO and 20% FBS at a cooling rate of −1°C/min. Post-thaw, assess DNA damage via γH2AX immunofluorescence and exclude samples with >15% artifact signals. Pre-treat cells with N-acetylcysteine (5 mM) to reduce oxidative stress during freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.